molecular formula C₁₇H₂₀N₂O₈S B1146194 Zileuton O-glucuronide CAS No. 141056-63-5

Zileuton O-glucuronide

Cat. No. B1146194
M. Wt: 412.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Zileuton O-glucuronide involves the glucuronidation of zileuton isomers by human hepatic microsomes, exhibiting stereoselectivity towards the S-isomer. This process is crucial for the drug's metabolism and clearance from the body (Sweeny & Nellans, 1995). Alterations in the zileuton nucleus, such as heteroatom substitution, significantly affect the rate of glucuronidation, highlighting the impact of structural changes on metabolic pathways (Galeazzi et al., 1994).

Molecular Structure Analysis

The structure of Zileuton O-glucuronide is influenced by the orientation and configuration of the glucuronic acid moiety. Studies on glucuronic acid anilides demonstrate the significance of tertiary amide isomerism and the configuration of glycosyl azides on the scaffolding orientation, relevant to the presentation of pharmacophoric groups (Tosin & Murphy, 2005).

Chemical Reactions and Properties

Zileuton O-glucuronide's formation through glucuronidation reflects its chemical reactivity and properties. The glucuronidation process is not only a major route for the elimination of zileuton but also illustrates the drug's metabolism dynamics, including its stereoselective aspects and competitive inhibition phenomena (Sweeny & Nellans, 1995).

Physical Properties Analysis

The physical properties of Zileuton O-glucuronide, including solubility and stability, are crucial for its pharmacokinetic profile. The solubility and stability of zileuton in various solvent systems suggest the importance of understanding the physical properties of its metabolites for drug formulation and delivery (Trivedi, Porter, & Fort, 1996).

Chemical Properties Analysis

Investigations into the chemical properties of Zileuton O-glucuronide, such as its reactivity and interaction with proteins, offer insights into its role in pharmacodynamics and potential implications for toxicity. The irreversible alkylation of human serum albumin by zileuton metabolites highlights the complex interactions between the drug, its metabolites, and biological molecules, possibly contributing to understanding its mechanism of action and side effects (Li et al., 2007).

Safety And Hazards

Zileuton, the parent compound of Zileuton O-glucuronide, has been associated with hepatotoxicity . It is also not effective for managing acute asthma attacks .

Future Directions

Zileuton, from which Zileuton O-glucuronide is derived, is currently approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older . It is also used off-label in patients with aspirin-induced asthma . Research supports the effectiveness of Zileuton in treating patients with chronic obstructive pulmonary disease, upper airway inflammatory conditions, and dermatological conditions such as acne, pruritus in Sjögren-Larsson syndrome, and atopic dermatitis .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYKQHWQVGZJRJ-UPZRFPAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858570
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zileuton O-glucuronide

CAS RN

141056-63-5
Record name Zileuton N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141056635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{[1-(1-Benzothiophen-2-yl)ethyl](carbamoyl)amino}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZILEUTON N-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDE6PT2VKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
D Yuan, T Kuan, H Ling, H Wang, L Feng, Q Zhao… - Renal …, 2021 - Taylor & Francis
Background End-stage renal disease (ESRD) is the final stage during the development of renal failure. Depression is the most common psychiatric disorder in patients with ESRD, …
Number of citations: 8 www.tandfonline.com
J Hu, D Yuan, K Tian, L Feng, Q Zhao, X Liao, H Luo… - 2019 - researchsquare.com
Background End-stage renal disease (ESRD) is the most severe stage during the development of the renal failure. And depression is the most common psychological disorder in …
Number of citations: 2 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.